

Physical and chemical properties of Erysotrine

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Compound of Interest

Compound Name: *Erysotrine*

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Erysotrine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine, a prominent member of the Erythrina alkaloids, has garnered significant scientific interest due to its diverse pharmacological potential. Isolated from various species of the Erythrina genus, this tetracyclic spiroamine alkaloid exhibits a range of biological activities, including effects on the central nervous system and antimicrobial properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Erysotrine**, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Erysotrine is a crystalline solid with the molecular formula $C_{19}H_{23}NO_3$.^{[1][2]} Its chemical structure features a tetracyclic erythrinan skeleton.^[3] The key physicochemical properties of **Erysotrine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₃ NO ₃	[1][2][4]
Molecular Weight	313.39 g/mol	[4][5]
CAS Number	27740-43-8	[1][2][4]
Melting Point	95-98 °C	[4][5]
Boiling Point (Predicted)	473.8 ± 45.0 °C	[5]
Density (Predicted)	1.21 ± 0.1 g/cm ³	[5]
Physical Description	Solid	[4]
pKa (Predicted)	5.73 ± 0.40	[5]

Spectral Data

The structural elucidation of **Erysotrine** has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided below.

UV-Vis Spectroscopy

The UV spectrum of **Erysotrine** in ethanol exhibits absorption maxima (λ_{max}) at 231 nm and 278 nm, which are characteristic of the 1-6 diene moiety within the erythrinan skeleton.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **Erysotrine** shows a characteristic absorption band at 1610 cm⁻¹, which is also attributed to the 1-6 diene system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of **Erysotrine**.

- ¹H NMR: The ¹H NMR spectrum in deuteriochloroform (CDCl₃) displays signals for three methoxyl groups, two aromatic protons, and three methines characteristic of the 1-6 diene erythrinan skeleton.[2]

- ^{13}C NMR: The ^{13}C NMR spectral data provides detailed information about the carbon framework of the molecule.[\[2\]](#)[\[6\]](#)

Mass Spectrometry (MS)

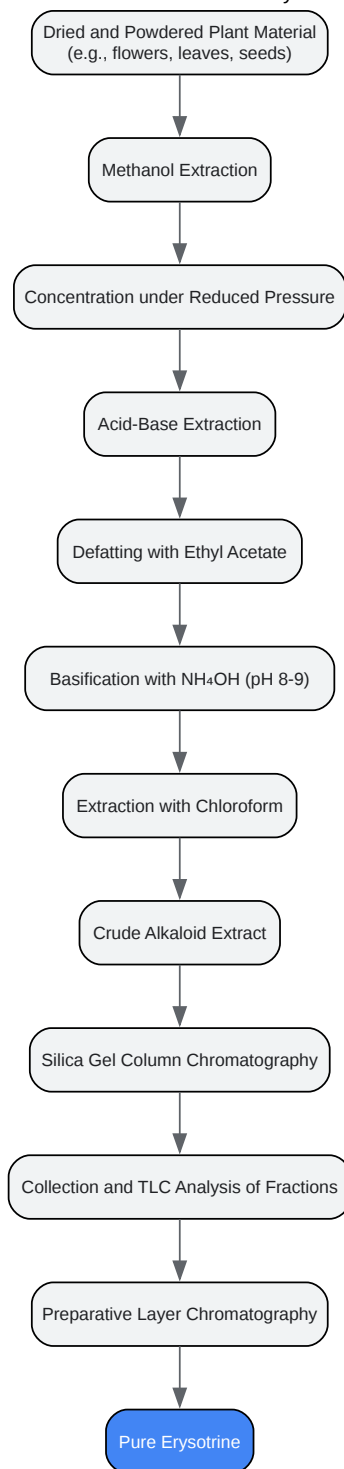
High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Erysotrine**.[\[2\]](#) The mass spectrum of **Erysotrine** exhibits a molecular ion peak corresponding to its molecular weight.[\[2\]](#) Fragmentation patterns in the mass spectrum provide further structural information.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Isolation and Purification of Erysotrine

Erysotrine is naturally found in various parts of plants belonging to the Erythrina genus, such as Erythrina mulungu, Erythrina suberosa, and Erythrina addisoniae.[\[2\]](#)[\[9\]](#)[\[10\]](#) A general experimental workflow for the isolation and purification of **Erysotrine** is outlined below.

Isolation and Purification of Erysotrine



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A generalized workflow for the isolation and purification of **Erysotrine**.

Methodology:

- Extraction: The dried and powdered plant material is exhaustively extracted with methanol.[2]
- Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- Acid-Base Extraction: The residue is subjected to a classic acid-base extraction technique to separate the alkaloids. This involves dissolving the residue in an acidic solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified to liberate the free alkaloids, which are subsequently extracted with an organic solvent like chloroform.[1]
- Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques.
 - Column Chromatography: The extract is subjected to column chromatography on silica gel.[2]
 - Preparative Layer Chromatography (PLC): Fractions containing **Erysotrine**, as identified by Thin Layer Chromatography (TLC), are further purified by preparative layer chromatography to yield pure **Erysotrine**. [2]

Synthesis

The total synthesis of **Erysotrine** and its analogs has been a subject of interest in organic chemistry. Synthetic strategies often involve the construction of the key spiroamine ring system. [3] A concise synthesis of erysotramidine, a related Erythrina alkaloid, has been achieved starting from inexpensive phenol and amine derivatives, utilizing an oxidative phenol dearomatization mediated by a hypervalent iodine reagent.[5]

Biological Activities and Signaling Pathways

Erysotrine has been reported to exhibit a variety of biological activities.

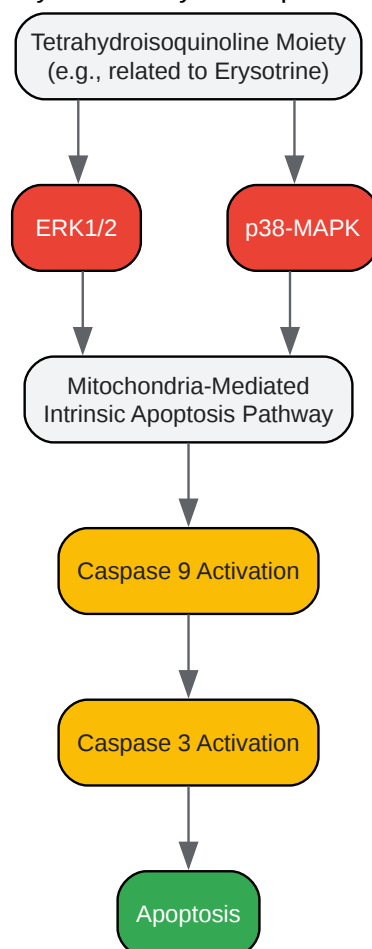
- Central Nervous System (CNS) Activity: Alkaloids from the Erythrina genus are known to have effects on the central nervous system, including interactions with nicotinic acetylcholine

receptors.[11] This suggests potential applications in the development of therapeutic agents for neurological disorders.

- Antimicrobial Activity: **Erysotrine** has demonstrated antibacterial activities.[12] Flavonoids and alkaloids from Erythrina species have shown efficacy against various pathogens, including drug-resistant strains of Staphylococcus aureus.[13]

The precise signaling pathways through which **Erysotrine** exerts its effects are still under investigation. However, related compounds with a tetrahydroisoquinoline moiety have been shown to stimulate mitochondria-mediated activation of the intrinsic apoptosis pathway through the ERK1/2 and p38-MAPK signaling pathways.[14]

Potential Signaling Pathway for Tetrahydroisoquinoline-Containing Compounds



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A potential signaling pathway for related tetrahydroisoquinoline compounds.

Conclusion

Erysotrine stands out as a promising natural product with a unique chemical structure and a spectrum of biological activities. This guide provides a foundational understanding of its physicochemical properties, methods for its isolation and characterization, and an overview of

its therapeutic potential. Further research into its mechanism of action and signaling pathways will be crucial for unlocking its full potential in drug discovery and development.

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